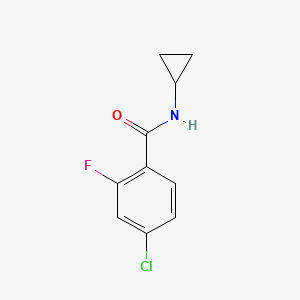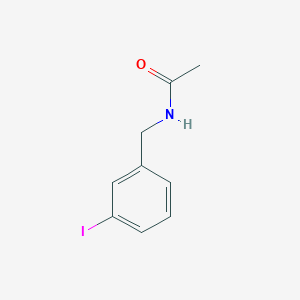
3-(Bromomethyl)-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-8-methoxyquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromomethyl group at the 3-position and a methoxy group at the 8-position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the bromomethylation of 8-methoxyquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-8-methoxyquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.
Oxidation: Products include quinoline-8-carboxylic acid.
Reduction: Products include tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-8-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in receptor binding studies.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic applications.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-8-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit enzymes such as DNA gyrase or topoisomerase, leading to antibacterial or anticancer effects.
Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Generating Reactive Species: The bromomethyl group can generate reactive intermediates that interact with biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-8-methoxyquinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)quinoline: Lacks the methoxy group at the 8-position.
8-Methoxyquinoline: Lacks the bromomethyl group at the 3-position.
Uniqueness
3-(Bromomethyl)-8-methoxyquinoline is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
3-(bromomethyl)-8-methoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,6H2,1H3 |
Clave InChI |
GGGDKBSTIFGSAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CC(=CN=C21)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


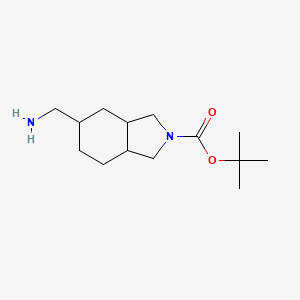

![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)

![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

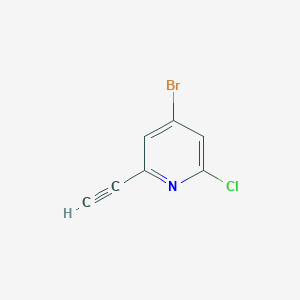
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
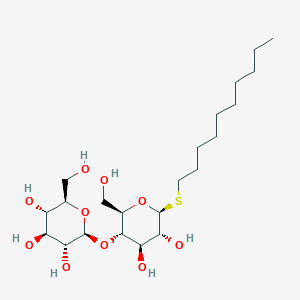
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
